molecular formula C28H39NO3 B1223204 Dihydroxyaflavinine

Dihydroxyaflavinine

Cat. No.: B1223204
M. Wt: 437.6 g/mol
InChI Key: ZMEZVDUXYBOYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyaflavinine is an indole alkaloid metabolite derived from the fungus Aspergillus flavus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyaflavinine typically involves the use of indole derivatives as starting materials. The process includes several steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are employed to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using Aspergillus flavus cultures. The conditions are optimized to maximize the yield of the compound, including temperature, pH, and nutrient availability. Post-fermentation, the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyaflavinine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Dihydroxyaflavinine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dihydroxyaflavinine exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit the GABAA receptor channel non-competitively, affecting neurotransmission. Additionally, its bioactivity against certain pests suggests it interferes with metabolic pathways in these organisms .

Comparison with Similar Compounds

    Aflatoxin B1: Another metabolite from , known for its potent toxicity.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.

    Serotonin: A neurotransmitter with an indole core, highlighting the structural versatility of indole derivatives.

Uniqueness: Dihydroxyaflavinine stands out due to its dual hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .

Properties

IUPAC Name

9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEZVDUXYBOYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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